molecular formula C7H12O3 B3330002 ethyl (E)-4-hydroxy-3-methylbut-2-enoate CAS No. 65527-85-7

ethyl (E)-4-hydroxy-3-methylbut-2-enoate

Cat. No. B3330002
CAS RN: 65527-85-7
M. Wt: 144.17 g/mol
InChI Key: GJPOQWCBISWQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Biohydrogenation and Chiral Synthons

  • Ethyl 4,4-dimethoxy-3-methylbut-2-enoate, a related compound, has been investigated for its use in biohydrogenation processes with Saccharomyces cerevisiae (baker's yeast). These studies are significant for the preparation of bifunctional chiral synthons, which are valuable in organic synthesis (Ferraboschi et al., 1987).

Enantioselective Hydrogenation

  • Research has demonstrated the enantioselective hydrogenation of ethyl (E)-2-oxo-4-arylbut-3-enoate to form ethyl 2-hydroxy-4-arylbutyrate. This process showcases the potential of ethyl (E)-4-hydroxy-3-methylbut-2-enoate in synthesizing highly enantioselective compounds, which is crucial in the pharmaceutical industry (Meng, Zhu, & Zhang, 2008).

Stereochemistry in Organic Compounds

  • The stereochemistry of ethyl (E)-4-hydroxy-3-methylbut-2-enoate and similar compounds has been extensively studied. These studies provide insights into the structural aspects of these compounds, which are important for understanding their chemical behavior and potential applications in synthesis (Brettle et al., 1973).

Fluorinated Building Blocks

  • The conversion of ethyl (E)-4-hydroxy-3-methylbut-2-enoate derivatives into fluorinated building blocks, like 3-fluorofuran-2(5H)-ones, illustrates its use in creatingspecialized organic compounds. These fluorinated compounds are useful in various industrial applications, including pharmaceuticals (Pomeisl et al., 2007).

Synthesis of Oxiracetam

  • Ethyl (E)-4-chloro-3-ethoxybut-2-enoate, a compound related to ethyl (E)-4-hydroxy-3-methylbut-2-enoate, was utilized in the synthesis of racemic 4-Hydroxy-2-oxo-1-pyrrolidineacetamide (Oxiracetam). This research highlights its potential in synthesizing complex molecules with pharmaceutical relevance (Laffan et al., 1992).

Biosynthesis of Chiral Drugs

  • The biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of ethyl (E)-4-hydroxy-3-methylbut-2-enoate, is crucial for producing enantiopure intermediates for chiral drugs. This process is particularly important for the production of cholesterol-lowering statins (Ye, Ouyang, & Ying, 2011).

Wine Aroma Research

  • Ethyl 2-hydroxy-3-methylbutanoate, a compound related to ethyl (E)-4-hydroxy-3-methylbut-2-enoate, has been studied for its chemical and sensory characteristics in wines. This research provides insights into the role of such esters in the aroma profile of wines (Gammacurta et al., 2018).

Organic Synthesis and Catalysis

  • Investigations into polymeric metal complexes using derivatives of ethyl (E)-4-hydroxy-3-methylbut-2-enoate reveal its potential in catalytic activities and organic synthesis. These studies contribute to the understanding of complex chemical reactions and the development of new catalytic processes (Ingole, Bajaj, & Singh, 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological molecules, its metabolic pathway, and any physiological effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and upcoming methods of synthesis .

properties

IUPAC Name

ethyl 4-hydroxy-3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-10-7(9)4-6(2)5-8/h4,8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPOQWCBISWQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-3-methylbut-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (E)-4-hydroxy-3-methylbut-2-enoate
Reactant of Route 2
Reactant of Route 2
ethyl (E)-4-hydroxy-3-methylbut-2-enoate
Reactant of Route 3
Reactant of Route 3
ethyl (E)-4-hydroxy-3-methylbut-2-enoate
Reactant of Route 4
Reactant of Route 4
ethyl (E)-4-hydroxy-3-methylbut-2-enoate
Reactant of Route 5
Reactant of Route 5
ethyl (E)-4-hydroxy-3-methylbut-2-enoate
Reactant of Route 6
ethyl (E)-4-hydroxy-3-methylbut-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.